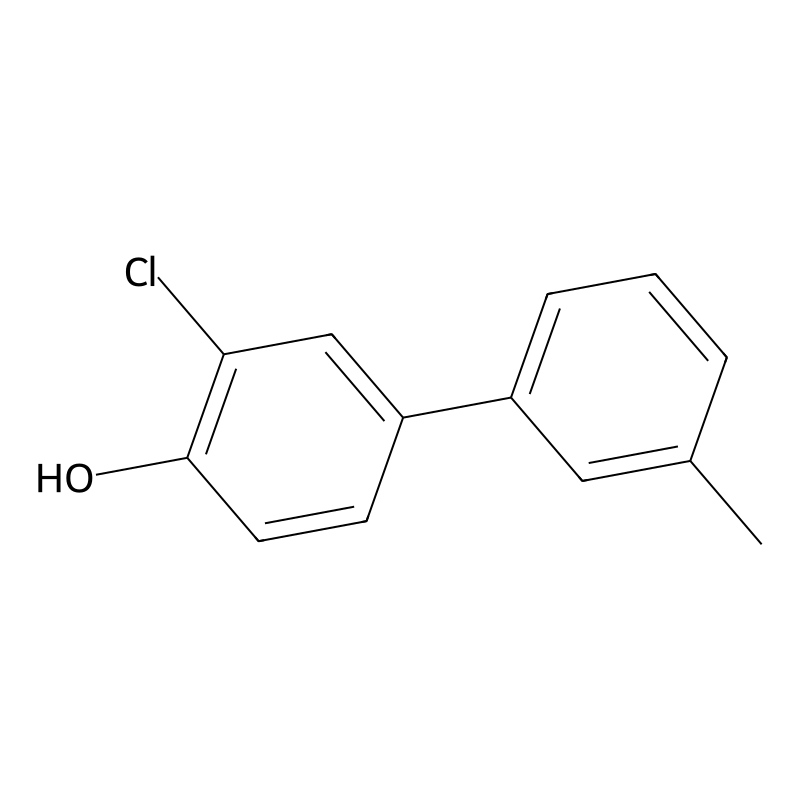

2-Chloro-4-(3-methylphenyl)phenol

Catalog No.

S6668026

CAS No.

1261901-88-5

M.F

C13H11ClO

M. Wt

218.68 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261901-88-5

Product Name

2-Chloro-4-(3-methylphenyl)phenol

IUPAC Name

2-chloro-4-(3-methylphenyl)phenol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8,15H,1H3

InChI Key

QKZMQJQIRQHOMM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)Cl

2-Chloro-4-(3-methylphenyl)phenol, 95% (CMPP) is a chemical compound that has gained significant attention due to its various applications in different fields of research and industry. In this paper, we will explore the background, physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, and the current state of research. Furthermore, we will discuss potential implications in various fields of research and industry, limitations, and future directions.

CMPP is an organic compound of molecular formula C13H11ClO with a molecular weight of 220.68 g/mol. It belongs to the group of chlorophenols and is also known as 3-methyl-2-(4-chlorophenoxy)phenol. CMPP is a white to off-white powder that is slightly soluble in water, soluble in most organic solvents, and stable under normal conditions. It is used as an antifungal agent, a preservative, a disinfectant, and a bactericide in a variety of industrial applications.

CMPP has a melting point of 119-124°C, a boiling point of 360.8°C, and a density of 1.3 g/cm3. It has a white crystalline appearance and emits a faint odor. CMPP is stable in acidic and neutral pH environments but rapidly degrades in alkaline conditions. It is sensitive to light and can undergo photodegradation, leading to the formation of toxic byproducts.

CMPP can be synthesized by the reaction of 4-chlorophenol and 3-methylphenol using various methods such as Williamson ether synthesis, Suzuki coupling, halogenation, and oxidation-reduction. The synthesized product is then characterized using various techniques such as Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry.

The most commonly used analytical techniques for detecting and quantifying CMPP in various matrices are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

CMPP has been shown to exhibit antifungal, antibacterial, and antiviral properties. It has been used to treat fungal infections in plants and humans. CMPP also shows inhibitory effects on certain enzymes and may have potential medicinal applications.

CMPP has been shown to be low in acute toxicity, with an LD50 of 2,120 mg/kg in rats. However, chronic exposure to CMPP may result in various health effects such as skin irritation, respiratory problems, and liver damage. In scientific experiments, appropriate safety measures must be taken to minimize exposure to CMPP.

CMPP is widely used in scientific research to study its antifungal, antibacterial, and antiviral properties. It is also used as a preservative in pharmaceuticals, personal care products, and household products. CMPP is used in the manufacture of polyurethane coatings and adhesives.

The current state of research on CMPP is focused on understanding its mode of action, its potential health effects, and its environmental fate. Researchers are also investigating methods to enhance the stability and efficacy of CMPP.

The potential implications of CMPP in various fields of research and industry are vast. It can be used as a disinfectant, preservative, and bactericide in various industrial applications such as food, cosmetics, and water treatment. CMPP may also have potential medicinal applications as an antifungal, antibacterial, and antiviral agent.

Despite its many potential applications, CMPP has some limitations, such as its low solubility in water and susceptibility to photodegradation. Future research directions may focus on the development of novel synthesis methods that enhance its stability, efficacy, and solubility. Other potential research areas may include investigating the environmental fate and impact of CMPP and understanding its mechanism of action to develop more effective and safer products.

Possible future directions include:

1. Synthesis of CMPP derivatives to improve its stability, solubility, and efficacy.

2. Investigation of the environmental impact of CMPP, including its occurrence in the environment, transport, and transformation.

3. Development of methods to reduce the formation of toxic byproducts during photodegradation.

4. Investigation of the mechanism of action of CMPP to develop more effective and safer products.

5. Development of new analytical techniques for detecting and quantifying CMPP in various matrices.

Possible future directions include:

1. Synthesis of CMPP derivatives to improve its stability, solubility, and efficacy.

2. Investigation of the environmental impact of CMPP, including its occurrence in the environment, transport, and transformation.

3. Development of methods to reduce the formation of toxic byproducts during photodegradation.

4. Investigation of the mechanism of action of CMPP to develop more effective and safer products.

5. Development of new analytical techniques for detecting and quantifying CMPP in various matrices.

In conclusion, CMPP is a versatile compound with many potential applications in various fields of research and industry. Its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, potential implications, limitations, and future directions have been discussed in this paper. Further research is needed to enhance its stability, efficacy, and safety and to investigate its environmental fate and impact.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.0498427 g/mol

Monoisotopic Mass

218.0498427 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds